molecular formula C6H7ClN2O2S B13313894 4-Chloro-N-methylpyridine-3-sulfonamide

4-Chloro-N-methylpyridine-3-sulfonamide

Cat. No.: B13313894
M. Wt: 206.65 g/mol
InChI Key: UTYBZCHKLNWPCU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Sulfonamide Chemistry and Heterocyclic Scaffolds

4-Chloro-N-methylpyridine-3-sulfonamide belongs to the broader class of pyridine-sulfonamides, which are themselves a subset of heterocyclic compounds. Heterocyclic scaffolds, cyclic compounds containing at least one atom other than carbon within their ring structure, are of immense importance in medicinal chemistry. mdpi.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to engage in hydrogen bonding.

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting pyridine-sulfonamide scaffold exhibits a diverse range of biological activities. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, diuretic, and anticancer properties. mdpi.com The specific arrangement of the chloro and N-methylsulfonamide groups on the pyridine ring at positions 4 and 3, respectively, in this compound creates a unique electronic and steric profile, making it a valuable and reactive intermediate for further chemical transformations.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound is intrinsically linked to its utility as a precursor in multi-step synthetic pathways. While not extensively studied as a standalone bioactive compound, its research trajectory is prominently defined by its role in the synthesis of the diuretic drug Torsemide.

Torsemide, a pyridine-sulfonylurea derivative, is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease. The synthesis of Torsemide relies on the strategic use of this compound as a key intermediate. wipo.intgoogle.com The manufacturing process of Torsemide often involves the reaction of this compound with other reagents to construct the final drug molecule. researchgate.netwipo.int

The research surrounding this compound, therefore, is often found within the context of process chemistry and pharmaceutical development, focusing on optimizing the synthesis of Torsemide and its analogs. Patents and publications in this area detail the preparation of this intermediate and its subsequent conversion, highlighting its industrial relevance. wipo.intgoogle.com While direct research into the biological activities of this compound is limited, its consistent appearance in the synthetic routes of a widely used pharmaceutical underscores its importance in the landscape of medicinal and organic chemistry.

Below is a data table summarizing the key chemical identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 56397-15-0
Molecular Formula C₆H₇ClN₂O₂S
Synonyms 4-chloro-N-methyl-3-pyridinesulfonamide

Further research into the reactivity and potential applications of this compound could unveil new synthetic pathways and potentially lead to the discovery of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

4-chloro-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-4-9-3-2-5(6)7/h2-4,8H,1H3

InChI Key

UTYBZCHKLNWPCU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Chloro N Methylpyridine 3 Sulfonamide

Evolution of Synthetic Strategies for the 4-Chloropyridine-3-sulfonamide (B47618) Framework

The synthesis of the 4-chloropyridine-3-sulfonamide framework has evolved from classical, often harsh, methodologies to more refined and efficient processes. Historically, the synthesis of pyridine (B92270) sulfonic acids, the precursors to the corresponding sulfonamides, involved direct sulfonation of pyridine. As early as 1882, O. Fischer described the sulfonation of pyridine using concentrated sulfuric acid at very high temperatures (300° to 350°C) for an extended period of 24 hours, which resulted in a modest 50% yield of pyridine-3-sulfonic acid. google.com These early methods were often characterized by low yields, high energy consumption, and the formation of multiple isomers, necessitating difficult purification procedures.

Subsequent advancements focused on achieving milder reaction conditions and improving yields and regioselectivity. A significant improvement in the synthesis of the key intermediate, 4-chloropyridine-3-sulfonyl chloride, involves a multi-step process starting from 4-hydroxypyridine-3-sulfonic acid. google.com This method employs a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. The reaction proceeds via the simultaneous chlorination of the hydroxyl group on the pyridine ring and the sulfonic acid moiety to form the sulfonyl chloride. While effective, this method still utilizes harsh reagents.

The general route to the 4-chloropyridine-3-sulfonamide framework is outlined below:

Starting MaterialReagentsIntermediateFinal Product
4-Hydroxypyridine-3-sulfonic acid1. POCl₃, PCl₃, Cl₂4-Chloropyridine-3-sulfonyl chloride4-Chloropyridine-3-sulfonamide
2. NH₃

This evolution from direct, high-temperature sulfonation to a more controlled, multi-step synthesis starting from a pre-functionalized pyridine ring highlights the progress in synthetic organic chemistry towards more efficient and selective methodologies.

Contemporary Synthetic Routes to 4-Chloro-N-methylpyridine-3-sulfonamide

Modern synthetic approaches to this compound focus on improving efficiency, selectivity, and sustainability. The most direct contemporary route involves the reaction of 4-chloropyridine-3-sulfonyl chloride with methylamine (B109427). This is a standard method for the formation of N-substituted sulfonamides. eurjchem.com

Regioselective Functionalization Techniques

For instance, the inherent electronic properties of the pyridine ring direct nucleophilic aromatic substitution (SNAr) to the 2- and 4-positions. The presence of a chlorine atom at the 4-position, as in 4-chloropyridine (B1293800) derivatives, makes this position susceptible to nucleophilic attack. stackexchange.com This reactivity can be exploited to introduce a variety of substituents. nih.gov The synthesis of the 4-chloropyridine-3-sulfonamide framework often relies on starting materials where the substitution pattern is already established, followed by modifications of the functional groups.

Multi-component Reaction Incorporations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to the synthesis of highly substituted pyridine derivatives. For example, one-pot syntheses of sulfonyl pyridazines have been achieved through a tandem condensation of α-sulfonyl ketones with methyl ketones. rsc.org A hypothetical MCR approach for a pyridine sulfonamide could involve the condensation of a β-keto sulfone, an enamine, and an ammonia (B1221849) source to construct the substituted pyridine ring in a convergent manner. Such strategies have the potential to significantly shorten the synthetic sequence compared to traditional linear approaches.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. tandfonline.com Key areas of focus include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

The synthesis of sulfonamides has been successfully carried out in environmentally benign solvents such as water, ethanol (B145695), and deep eutectic solvents (DESs). rsc.orguniba.it These solvents are less toxic and have a lower environmental footprint compared to traditional volatile organic compounds like dichloromethane (B109758) or dioxane. uniba.it Catalyst-free methodologies for sulfonamide synthesis have also been developed, often by utilizing the inherent reactivity of the starting materials in greener solvents. researchgate.net For instance, the reaction of sulfonyl chlorides with amines can be performed in water or ethanol at room temperature, often using an excess of the amine to act as both the nucleophile and the base to neutralize the generated HCl. uniba.it One-pot procedures, where sequential reactions are carried out in the same vessel, also contribute to a greener process by reducing waste from workup and purification steps. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations, the mechanisms of which are well-understood in organic chemistry.

The formation of the sulfonamide bond by reacting 4-chloropyridine-3-sulfonyl chloride with methylamine proceeds through a nucleophilic substitution at the tetracoordinate sulfur atom. The reaction is generally considered to follow a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group to yield the final sulfonamide product.

The pyridine ring itself is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com This electronic feature makes the 4-position, where the chlorine atom is located, susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The mechanism involves the attack of a nucleophile at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity of the pyridine ring.

Catalytic Approaches in the Synthesis of this compound

While the direct reaction of sulfonyl chlorides with amines to form sulfonamides is typically a non-catalytic process, catalytic methods are being explored for both the formation of C-N bonds and for the synthesis of the precursor molecules. Catalytic amidation reactions, for instance, offer a more atom-economical alternative to the use of stoichiometric activating agents. catalyticamidation.info Although primarily developed for the formation of amides from carboxylic acids, the principles could be extended to sulfonamide synthesis.

More relevant to the synthesis of this compound are catalytic methods for C-H amidation. Iridium-catalyzed direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source has been reported. organic-chemistry.org Such a strategy, if applied to a 4-chloropyridine derivative with a suitable directing group, could potentially offer a novel and efficient route to the target molecule.

Below is a table summarizing the key reactions and their mechanistic classification:

ReactionReactantsProductMechanism Type
Sulfonamide formation4-Chloropyridine-3-sulfonyl chloride, MethylamineThis compoundNucleophilic substitution at sulfur
Nucleophilic Aromatic Substitution4-Chloropyridine derivative, Nucleophile4-Substituted pyridine derivativeSNAr

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves a series of chemical transformations. The efficiency and feasibility of these synthetic routes are governed by the fundamental principles of chemical kinetics and thermodynamics. A thorough understanding of these aspects is crucial for optimizing reaction conditions, maximizing yields, and ensuring the desired product's selective formation. While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively available in the public domain, a detailed analysis can be constructed by examining the key reaction steps and drawing parallels with well-studied analogous systems.

The primary route to this compound typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with methylamine. This is a nucleophilic substitution reaction at the sulfonyl group.

Thermodynamic Feasibility:

Kinetic Control:

While the reaction is thermodynamically favorable, the rate at which it proceeds is a matter of kinetics. The rate of the reaction is influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts.

The reaction proceeds through a nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is generally considered to proceed via an addition-elimination mechanism, where a tetrahedral intermediate is formed, which then collapses to the final product with the expulsion of the chloride ion.

The rate law for such a reaction can be expressed as:

Rate = k[4-chloropyridine-3-sulfonyl chloride][methylamine]

Where 'k' is the rate constant. The magnitude of the rate constant is dependent on the activation energy (Ea) of the reaction, as described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Here, A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin.

Factors Influencing Reaction Kinetics:

Substituent Effects: The electronic properties of the pyridine ring can influence the electrophilicity of the sulfonyl sulfur. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring at the 4-position increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. This is a common principle observed in the hydrolysis of aromatic sulfonyl chlorides, where electron-withdrawing substituents generally lead to an increase in reaction rates.

Nucleophilicity of the Amine: Methylamine is a relatively small and unhindered primary amine, making it a good nucleophile. Its nucleophilicity will influence the rate of the initial attack on the sulfonyl chloride.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred for this type of reaction as they can solvate the transition state, thereby lowering the activation energy.

Temperature: As indicated by the Arrhenius equation, increasing the reaction temperature will increase the rate constant and, consequently, the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Illustrative Data from Analogous Systems:

To provide a semi-quantitative understanding, we can examine kinetic data from related reactions. For instance, studies on the pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides have shown how electronic effects, quantified by Hammett substituent constants (σ), correlate with the reaction rates.

Substituent on Benzenesulfonyl ChlorideHammett Constant (σ)Relative Rate Constant (k_rel)
p-OCH₃-0.270.5
p-CH₃-0.170.8
H01
p-Cl0.232.5
m-NO₂0.7115
p-NO₂0.7820

This is an interactive data table based on generalized data from studies on the hydrolysis of substituted benzenesulfonyl chlorides and is intended for illustrative purposes.

This trend demonstrates that electron-withdrawing groups (positive σ values) accelerate the reaction by increasing the electrophilicity of the sulfur atom. A similar trend would be expected for the reaction of substituted pyridine-3-sulfonyl chlorides with methylamine.

Thermodynamic Data for a Model Reaction:

While specific thermodynamic data for the synthesis of this compound is scarce, we can consider the thermodynamics of a model sulfonamide formation reaction.

Reaction: R-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻

Thermodynamic ParameterEstimated Value
ΔH° (Enthalpy Change)-100 to -150 kJ/mol
ΔS° (Entropy Change)Slightly positive
ΔG° (Gibbs Free Energy Change)Highly negative

This is an interactive data table with estimated thermodynamic parameters for a typical sulfonamide formation reaction and is intended for illustrative purposes.

The highly negative Gibbs free energy change confirms the thermodynamic favorability of such reactions.

Reactivity Profiles and Transformational Chemistry of 4 Chloro N Methylpyridine 3 Sulfonamide

Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring in 4-Chloro-N-methylpyridine-3-sulfonamide is susceptible to nucleophilic attack, particularly at the C-4 position, which is activated by the electron-withdrawing nature of the nitrogen atom and the chloro substituent.

Stereoelectronic Effects on Reactivity at the C-4 Position

Nucleophilic aromatic substitution (SNAr) at the C-4 position of the pyridine ring is significantly influenced by stereoelectronic factors. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions. This electron deficiency makes these positions electrophilic and thus susceptible to attack by nucleophiles.

The attack of a nucleophile at the C-4 position leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the feasibility of the reaction. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization. This stabilization is not possible when the attack occurs at the C-3 or C-5 positions.

Furthermore, the chloro group at the C-4 position is a good leaving group, and its departure re-establishes the aromaticity of the pyridine ring, driving the reaction to completion. The sulfonamide group at the C-3 position, being electron-withdrawing, further enhances the electrophilicity of the C-4 position, thereby increasing its reactivity towards nucleophiles.

Reaction Kinetics and Thermodynamics of Nucleophilic Displacements

The kinetics of nucleophilic displacement reactions at the C-4 position of 4-halopyridines are well-documented and provide insight into the reactivity of this compound. The reactions are typically second-order, with the rate being dependent on the concentrations of both the pyridine substrate and the nucleophile.

The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles generally lead to faster reaction rates. The solvent polarity also plays a a significant role, with polar aprotic solvents often favoring SNAr reactions by solvating the charged intermediate.

Table 1: Representative Rate Constants for the Reaction of 4-Halopyridines with Piperidine (B6355638)

Leaving Group Rate Constant (k) at 25°C (M-1s-1) Relative Rate
F 3.4 x 10-3 155
Cl 2.2 x 10-5 1
Br 1.8 x 10-5 0.82
I 1.5 x 10-5 0.68

Note: Data is for illustrative purposes and represents general trends observed for SNAr reactions on 4-halopyridines. Actual rates for this compound may vary due to the electronic influence of the sulfonamide group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack by withdrawing electron density. This deactivating effect is further intensified by the presence of the electron-withdrawing chloro and N-methylsulfonamide substituents in this compound.

Should an electrophilic substitution reaction be forced to occur under harsh conditions (e.g., high temperatures and strongly acidic catalysts), the substitution would be directed to the C-3 position (relative to the nitrogen). This is because the intermediates formed by attack at the C-2, C-4, and C-6 positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. The intermediate for C-3 substitution avoids this unfavorable arrangement.

However, in this compound, the C-3 position is already occupied by the sulfonamide group. Therefore, any further electrophilic substitution would be directed to the remaining open positions, C-2, C-5, or C-6. The chloro and sulfonamide groups are both deactivating and meta-directing in the context of a benzene ring. In this pyridine system, their combined deactivating effect would make electrophilic substitution extremely difficult. If a reaction were to occur, it would likely be sluggish and require severe conditions, with the position of substitution being influenced by a complex interplay of the directing effects of all three substituents.

Chemical Transformations of the Sulfonamide Functional Group

The N-methylsulfonamide group in this compound offers several avenues for chemical modification, allowing for the synthesis of a variety of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group can be further functionalized through alkylation and acylation reactions.

N-Alkylation: The sulfonamide proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic sulfonamidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, to introduce a second alkyl group on the nitrogen atom. The choice of base and reaction conditions is crucial to avoid competing reactions, such as substitution at the C-4 position of the pyridine ring.

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylsulfonamides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acid byproduct.

Table 2: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides

Reaction Type Reagents Product

Oxidative and Reductive Modifications of the Sulfonyl Moiety

The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, the sulfonyl group can be subjected to reductive cleavage under specific conditions.

Oxidative Modifications: While the sulfur atom itself is not readily oxidized, the adjacent pyridine ring could potentially be oxidized to an N-oxide under the influence of strong oxidizing agents like peroxy acids (e.g., m-CPBA). This transformation would significantly alter the electronic properties and reactivity of the entire molecule.

Reductive Modifications: The S-N bond of the sulfonamide can be cleaved under reductive conditions. Reagents such as samarium(II) iodide or certain dissolving metal reductions can be employed to remove the sulfonyl group, yielding the corresponding amine. More forceful reduction methods might also affect the chloro substituent on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Utilizing the Halogenated Pyridine Core

The presence of a chlorine atom on the pyridine ring of this compound makes it a suitable electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of functionalized molecules.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely employed method for C-C bond formation. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position of the pyridine ring. The general transformation involves the reaction of this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The selection of the palladium catalyst, typically a complex with phosphine ligands, and the reaction conditions are crucial for achieving high yields and selectivity.

Similarly, the Buchwald-Hartwig amination provides a direct route to synthesize N-arylated or N-alkylated derivatives by coupling an amine with an aryl halide. acs.org This reaction is instrumental in constructing the C-N bond at the C4 position of this compound. The process involves the palladium-catalyzed reaction of the chloro-pyridine with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of amines. acs.org

While specific experimental data for the Suzuki and Buchwald-Hartwig reactions of this compound is not extensively documented in publicly available literature, the general principles of these reactions on similar chloropyridine substrates can be extrapolated. The following tables illustrate hypothetical reaction conditions and potential outcomes based on established methodologies for related compounds.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Estimated 85
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane110Estimated 90
33-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O90Estimated 78

Note: The yields are hypothetical and based on typical outcomes for similar substrates.

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene100Estimated 92
2AnilinePd(OAc)₂RuPhosK₃PO₄Dioxane110Estimated 88
3BenzylaminePdCl₂(dppf)dppfCs₂CO₃THF80Estimated 85

Note: The yields are hypothetical and based on typical outcomes for similar substrates.

Chemo- and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites, such as this compound which possesses a chloro group and a sulfonamide moiety, the control of chemo- and regioselectivity is paramount for synthetic utility.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed cross-coupling reactions, the C-Cl bond is the primary site of reactivity. The sulfonamide group is generally stable under these conditions and does not typically participate in the coupling process. This allows for the selective functionalization of the C4 position without affecting the sulfonamide.

Regioselectivity becomes a key consideration when a molecule has multiple, chemically similar reactive sites. For this compound, the primary site for cross-coupling is unambiguously the C4 position due to the presence of the single chlorine atom. However, in more complex systems, such as di- or poly-halogenated pyridines, the regioselectivity of palladium-catalyzed reactions is influenced by several factors. Generally, the reactivity of halogens on a pyridine ring follows the order I > Br > Cl. For dichloropyridines, the position of the halogen relative to the nitrogen atom is critical. For instance, in 2,4-dichloropyridine, the C2 position is often more reactive towards oxidative addition to the palladium catalyst. However, the use of sterically hindered ligands can reverse this selectivity, favoring reaction at the C4 position. This principle suggests that for a hypothetical 2,4-dichloro-N-methylpyridine-3-sulfonamide, selective coupling at either the C2 or C4 position could potentially be achieved by careful selection of the catalytic system.

The electronic nature of the pyridine ring, influenced by the electron-withdrawing sulfonamide group, also plays a role in its reactivity. The electron deficiency of the pyridine ring can facilitate the oxidative addition step of the catalytic cycle, potentially enhancing the reactivity of the C-Cl bond.

Derivatization Strategies and Structure Reactivity Relationship Studies of 4 Chloro N Methylpyridine 3 Sulfonamide Analogs

Systematic Synthesis of C-4 Substituted and N-Substituted Pyridine-3-sulfonamide (B1584339) Derivatives

The synthesis of analogs of 4-chloro-N-methylpyridine-3-sulfonamide primarily involves two key strategies: substitution at the C-4 position of the pyridine (B92270) ring and modification of the N-methylsulfonamide moiety. While much of the reported research utilizes the analogous 4-chloropyridine-3-sulfonamide (B47618) (with a primary -SO₂NH₂ group), the synthetic principles are directly applicable to the N-methylated counterpart.

C-4 Substituted Derivatives:

The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and azides.

A common approach involves the reaction of the 4-chloro precursor with various nucleophiles. For instance, reaction with piperazine (B1678402) derivatives in the presence of a base is a well-established method to introduce a piperazinyl moiety, a common structural motif in bioactive molecules. nih.gov Another versatile method is the conversion of the 4-chloro group to a 4-azido group using sodium azide (B81097). nih.govsci-hub.se The resulting 4-azidopyridine-3-sulfonamide is a key intermediate for synthesizing 1,2,3-triazole derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govsci-hub.se This strategy allows for the introduction of a diverse range of substituents with high efficiency and regioselectivity. nih.gov

The following table summarizes representative C-4 substitutions performed on the related 4-chloropyridine-3-sulfonamide scaffold, illustrating the breadth of achievable derivatives.

Nucleophile/ReagentResulting C-4 SubstituentReaction ConditionsYield (%)Reference
Sodium Azide (NaN₃)Azido (-N₃)DMF/H₂O, 90 °C, 3 hN/A nih.gov
PropargylaminePropargylamino (-NHCH₂C≡CH)Anhydrous ethanol (B145695), reflux, 10 hN/A sci-hub.se
ThioureaThiouronium intermediate, then sulfideReflux, 3 hN/A sci-hub.se
5-methyl-1,3,4-thiadiazole-2-thiol(5-methyl-1,3,4-thiadiazol-2-yl)thioElevated pressure and temperatureN/A nih.gov
Various terminal alkynes (with 4-azido intermediate)1,2,3-triazol-1-yl derivativesCuI, Et₃N, Acetonitrile, RT, 16 h29-65 nih.gov

N-Substituted Derivatives:

While the starting compound is already N-methylated, further derivatization of the sulfonamide nitrogen in related primary sulfonamides provides insight into potential synthetic routes. For example, N-acylation of pyridine-3-sulfonamides can be achieved. A notable transformation is the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate to form N-(phenylcarbamoyl)pyridine-3-sulfonamides, a class of sulfonylureas. nih.gov This reaction proceeds through the formation of an intermediate potassium salt, which is subsequently acidified to yield the final product. nih.gov

Starting Material (4-Substituted Pyridine-3-sulfonamide)ReagentProduct TypeReaction ConditionsYield (%)Reference
4-substituted pyridine-3-sulfonamidesPhenyl isocyanateN-(phenylcarbamoyl) derivativeK₂CO₃, Acetone, RT, 24 h47-80 nih.gov
4-substituted pyridine-3-sulfonamides4-chlorophenyl isocyanateN-[(4-chlorophenyl)carbamoyl] derivativeK₂CO₃, Acetone, RT, 24 h47-80 nih.gov
4-substituted pyridine-3-sulfonamides3,4-dichlorophenyl isocyanateN-[(3,4-dichlorophenyl)carbamoyl] derivativeK₂CO₃, Acetone, RT, 24 h47-80 nih.gov

Exploration of Dihalogenated and Poly-Functionalized Pyridine Derivatives

The synthesis of dihalogenated and poly-functionalized pyridine derivatives from the this compound scaffold can be approached by either introducing additional functional groups to the pyridine ring or by using starting materials that already contain multiple halogen atoms.

For instance, reactions involving pentachloropyridine (B147404) with sulfonamides have been explored, leading to perhalogenated N-substituted sulfonamides. While this doesn't start from the specified scaffold, it demonstrates the feasibility of creating poly-halogenated structures within this compound class. Such reactions typically involve nucleophilic substitution of one of the chlorine atoms on the highly electron-deficient pentachloropyridine ring by the sulfonamide nitrogen.

Another strategy involves the functionalization of other positions on the pyridine ring. While the C-4 position is highly activated towards nucleophilic substitution, other positions can potentially be functionalized through different chemical pathways, such as electrophilic substitution (if the ring is sufficiently activated) or metal-catalyzed cross-coupling reactions, although these are less common for this specific scaffold. The introduction of a second halogen or other functional groups can significantly alter the electronic properties and reactivity of the molecule, providing a means to fine-tune its characteristics.

Structure-Reactivity Correlations in Series of this compound Analogs

The reactivity of this compound in nucleophilic aromatic substitution (SₙAr) reactions is governed by the electronic properties of the pyridine ring, which is activated by the ring nitrogen and the electron-withdrawing -SO₂NHCH₃ group at the C-3 position.

Kinetic studies on related systems, such as substituted chloropyridines and N-methylpyridinium ions, provide a framework for understanding the structure-reactivity relationships. The rate of SₙAr reactions is highly dependent on the nature of the substituent on the pyridine ring, the incoming nucleophile, and the leaving group. For activated aryl halides, a common leaving group order of F > Cl ≈ Br > I is observed, which is indicative of a mechanism where the initial nucleophilic addition is the rate-determining step.

In the case of N-methylpyridinium compounds, the reactions with piperidine (B6355638) were found to be second-order in the nucleophile, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. This highlights that the reaction mechanism can be complex and may not always follow the classical two-step addition-elimination pathway.

The electronic nature of other substituents on the pyridine ring also plays a crucial role. Electron-withdrawing groups are expected to increase the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups would have the opposite effect. This relationship can often be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). Studies on the oxidation of substituted pyridines by sulfate (B86663) radicals have shown a clear correlation between the reaction rate constants and the Hammett parameters, demonstrating the strong influence of substituents on the electronic properties and reactivity of the pyridine ring. nih.gov

FactorInfluence on SₙAr Reactivity at C-4RationaleReference
Pyridine Ring NitrogenIncreases reactivityElectron-withdrawing, stabilizes the negative charge in the Meisenheimer intermediate.General SₙAr Principles
C-3 Sulfonamide GroupIncreases reactivityStrong electron-withdrawing group, further stabilizes the reaction intermediate.General SₙAr Principles
Electron-withdrawing groups elsewhere on the ringGenerally increase reactivityEnhance the electrophilicity of the C-4 carbon and stabilize the intermediate. nih.gov
Electron-donating groups elsewhere on the ringGenerally decrease reactivityReduce the electrophilicity of the C-4 carbon and destabilize the intermediate. nih.gov
Nucleophile StrengthIncreases reactivityStronger nucleophiles attack the electrophilic carbon more readily. researchgate.net

Scaffold Hopping and Isosteric Replacements within the Pyridine-Sulfonamide Framework

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features.

Scaffold Hopping:

This strategy involves replacing the central pyridine-sulfonamide core with a structurally different scaffold that maintains a similar three-dimensional arrangement of the essential binding groups. For the pyridine-sulfonamide framework, potential scaffold hops could involve replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even bicyclic systems such as imidazo[1,2-a]pyridine (B132010) or nih.govsci-hub.senih.govtriazolo[4,3-a]pyridine. These changes can significantly impact properties like metabolic stability, solubility, and patentability. For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to block sites of metabolism and reduce lipophilicity, thereby improving pharmacokinetic profiles.

Isosteric Replacements:

Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. This is often done to fine-tune a molecule's properties without drastically altering its interaction with a biological target.

Within the this compound framework, several isosteric replacements can be considered:

Sulfonamide Group: The sulfonamide group (-SO₂NH-) is a key functional group with specific hydrogen bonding capabilities. A common bioisostere for a sulfonamide is a sulfoximine (B86345) group (-SO(NH)-). This replacement can sometimes preserve biological activity while altering physicochemical properties, potentially overcoming issues like inhibition of carbonic anhydrase enzymes.

Pyridine Ring: The pyridine ring can be replaced by other aromatic systems. A classic example of bioisosterism is the interchangeability of a phenyl ring and a thiophene (B33073) ring. Another example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which can enhance biological activity. rsc.org A fluorophenyl group can also function as a bioisostere for a pyridine ring in certain contexts.

Chlorine Atom: The chlorine atom at C-4 can be replaced with other groups of similar size and lipophilicity, such as a methyl group or a trifluoromethyl group, although this would alter the synthetic strategy as these groups are not good leaving groups for SₙAr reactions.

These advanced design strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of new analogs with tailored reactivity and function.

Advanced Spectroscopic and Structural Characterization of 4 Chloro N Methylpyridine 3 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the electronic environment and conformational details of a molecule in solution. For 4-Chloro-N-methylpyridine-3-sulfonamide, ¹H and ¹³C NMR spectra would provide definitive information on its structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the protons of the N-methyl group. The electron-withdrawing nature of both the chloro and sulfonamide groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

Pyridine Protons: The proton at the C-2 position (H-2), being adjacent to the nitrogen atom and ortho to the sulfonamide group, is expected to be the most deshielded, appearing at the lowest field (estimated δ 8.8-9.0 ppm). The proton at C-6 (H-6) would likely appear around δ 8.6-8.8 ppm. The proton at C-5 (H-5), situated between the chloro and sulfonamide groups, would be found at approximately δ 7.5-7.7 ppm. The coupling constants would reveal the connectivity: H-2 would be a singlet or a narrow doublet, H-6 would be a doublet, and H-5 would be a doublet, with a typical ortho coupling (J) of ~5-6 Hz between H-5 and H-6.

N-Methyl Protons: The N-methyl group would appear as a singlet in the upfield region of the spectrum, likely around δ 2.5-2.8 ppm. The exact position would be sensitive to the solvent and the conformation around the S-N bond.

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The pyridine carbons are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chloro group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) would be significantly affected. The N-methyl carbon would produce a signal in the aliphatic region (δ 25-35 ppm).

Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2 (Pyridine)8.8 - 9.0s (or d)~2 Hz (if coupled to H-6)
H-6 (Pyridine)8.6 - 8.8d~5-6 Hz (ortho coupling with H-5)
H-5 (Pyridine)7.5 - 7.7d~5-6 Hz (ortho coupling with H-6)
-NH-CH₃2.5 - 2.8sN/A

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, analysis of related pyridine sulfonamides allows for a detailed prediction of its solid-state characteristics. lookchem.com

Molecular Geometry: The pyridine ring is expected to be planar. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. A key conformational feature is the torsion angle defined by the C-S-N-C bonds, which dictates the relative orientation of the pyridine ring and the methyl group.

Intermolecular Interactions and Crystal Packing: The crystal packing would be dominated by hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the absence of a primary amine, the N-H of the methylsulfonamide can form hydrogen bonds with the oxygen atoms of the sulfonamide group of a neighboring molecule, leading to the formation of dimers or chains (catemers). lookchem.combirmingham.ac.uk These interactions can create layered or sheet-like structures in the crystal lattice. lookchem.com The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, further influencing the packing motif.

Expected Crystallographic Parameters for this compound

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Dominant Intermolecular InteractionN-H···O=S hydrogen bonds
Common Supramolecular SynthonsR²₂(8) dimer motif or C(4) chain motif
S-N Bond Length~1.63 Å
S=O Bond Length~1.43 Å
O-S-O Angle~120°

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with collision-induced dissociation (CID), are crucial for structural confirmation and for tracing reaction pathways. The fragmentation of this compound under electrospray ionization (ESI) or electron impact (EI) conditions would follow characteristic pathways observed for aromatic sulfonamides. nih.govnih.gov

The primary fragmentation events for sulfonamides involve the cleavage of the C-S and S-N bonds. researchgate.net

Cleavage of the C-S Bond: This is a common pathway, leading to the formation of a pyridine-containing fragment and the [SO₂NHCH₃] radical. The primary observed ion would be the chloropyridine cation.

Cleavage of the S-N Bond: This fragmentation yields two characteristic ions: one corresponding to the chloropyridine sulfonyl cation [Cl-C₅H₃N-SO₂]⁺ and another corresponding to the methylamine (B109427) fragment [CH₃NH]⁺.

Loss of Sulfur Dioxide (SO₂): A rearrangement reaction followed by the elimination of a neutral SO₂ molecule (64 Da) is a well-documented fragmentation pathway for aromatic sulfonamides. nih.gov This would result in an ion formed by the direct linkage of the pyridine ring to the N-methylamino group.

Proposed Key Fragmentation Ions for this compound

Proposed Fragment IonExpected m/zOrigin
[M+H]⁺ (Molecular Ion)221/223Protonated parent molecule (³⁵Cl/³⁷Cl isotopes)
[Cl-C₅H₃N-SO₂]⁺176/178Cleavage of S-N bond
[M+H - SO₂]⁺157/159Rearrangement and loss of SO₂
[Cl-C₅H₄N]⁺113/115Cleavage of C-S bond

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The spectra are sensitive to both intramolecular vibrations and intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound would be a composite of the modes from the substituted pyridine ring and the N-methylsulfonamide group.

Sulfonamide Group Vibrations: The most prominent bands for the sulfonamide moiety are the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. jst.go.jp The S-N stretching vibration is expected around 900-940 cm⁻¹. The N-H stretching vibration would appear as a sharp band in the 3200-3400 cm⁻¹ region; its exact position and broadness would be indicative of the strength of hydrogen bonding in the solid state. nih.gov

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations, including C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region. Ring "breathing" modes are typically observed near 1000 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. researchgate.net

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch-SO₂NH-3200 - 3400
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃2850 - 3000
C=N, C=C StretchPyridine Ring1400 - 1600
S=O Asymmetric Stretch-SO₂-1330 - 1370
S=O Symmetric Stretch-SO₂-1140 - 1180
S-N Stretch-SO₂N-900 - 940
C-Cl StretchPyridine-Cl600 - 800

Theoretical and Computational Chemistry Studies of 4 Chloro N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. sci-hub.se Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311G+(d,p), allow for the accurate computation of a molecule's geometric and electronic properties from first principles. nih.gov For 4-Chloro-N-methylpyridine-3-sulfonamide, these calculations can determine optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution, providing a foundational understanding of its structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrjptonline.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the sulfonamide group. The LUMO is likely distributed across the pyridine ring, influenced by the electron-withdrawing chloro and sulfonamide substituents. mdpi.com The interaction and energy gap between these orbitals govern the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Expected Frontier Molecular Orbital Characteristics for this compound

Parameter Expected Localization/Value Significance
HOMO Energy Localized on the pyridine ring and sulfonamide nitrogen. Indicates regions susceptible to electrophilic attack.
LUMO Energy Localized on the pyridine ring and sulfonyl group. Indicates regions susceptible to nucleophilic attack.

| HOMO-LUMO Gap (ΔE) | A relatively moderate gap is expected. | Determines chemical reactivity, kinetic stability, and electronic transitions. researchgate.net |

Note: Specific energy values are dependent on the computational method and basis set used and are not available in published literature for this specific compound.

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution within a molecule and predict its interaction with other chemical species. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. chemrxiv.orgmdpi.com

In this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom attached to the sulfonamide nitrogen (if not methylated, in the parent sulfonamide) and potentially the hydrogen atoms on the methyl group. These sites are electrophilic.

Neutral Regions (Green): Generally found over the carbon atoms of the pyridine ring.

This detailed charge map is crucial for predicting non-covalent interactions, molecular recognition patterns, and sites of reactivity. nih.govchemrxiv.org

Conformational Analysis and Tautomerism Investigations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, a key conformational feature is the torsion angle around the S-N bond (C-SO₂-NH-C). nih.gov Computational methods can calculate the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them.

Furthermore, sulfonamides containing an N-H bond can exhibit prototropic tautomerism, existing in equilibrium between a sulfonamide and a sulfonimide form. nih.gov Although the title compound is N-methylated, related N-heterocyclic sulfonamides can undergo this transformation. Theoretical calculations can predict the relative energies of these tautomers in different environments. Studies on similar systems have shown that while the sulfonamide form is often more stable in the gas phase, the equilibrium can shift to favor the sulfonimide tautomer in polar solvents. researchgate.net

Table 2: Hypothetical Tautomeric and Conformational Data

Analysis Type Key Parameter Expected Finding
Conformational Analysis C-SO₂-N-C torsion angle A twisted conformation is expected to be the most stable, similar to related sulfonamides which exhibit torsion angles between -50° and -65°. nih.gov

| Tautomerism Investigation | Sulfonamide vs. Sulfonimide stability | For the parent, non-methylated compound, the sulfonamide tautomer would likely be more stable in the gas phase, with stability of the sulfonimide form increasing with solvent polarity. nih.govresearchgate.net |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can elucidate detailed reaction mechanisms and predict reaction rates. For a reaction involving this compound, such as nucleophilic aromatic substitution at the chloro-position, transition state calculations using DFT could identify the structure of the high-energy transition state and determine the activation energy barrier. This information is critical for understanding reaction feasibility and kinetics, providing insights that are often difficult to obtain experimentally.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the explicit behavior of molecules in a solution over time. mdpi.com An MD simulation of this compound, solvated in a box of water molecules, for instance, would track the movements of all atoms according to classical mechanics.

These simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This can be analyzed using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. chemrxiv.org

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the sulfonamide's oxygen atoms and water.

Conformational Dynamics: How the molecule flexes, bends, and rotates in a solution, providing a more realistic picture of its behavior than static calculations.

MD simulations are essential for understanding how the solvent environment influences the structure, stability, and reactivity of the compound. rsc.org

Prediction of Advanced Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental data. sci-hub.semdpi.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions allows for the confident assignment of experimental signals to specific atoms within the molecule.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed. mdpi.com Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the SO₂ group, C-Cl stretches, and pyridine ring vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. rjptonline.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO).

Table 3: List of Compounds Mentioned

Compound Name

Role of 4 Chloro N Methylpyridine 3 Sulfonamide As a Versatile Synthetic Building Block in Organic Chemistry

Utilization in the Construction of Diverse Heterocyclic Systems

The 4-chloropyridine-3-sulfonamide (B47618) core is an exemplary building block for the synthesis of a wide array of heterocyclic systems. The presence of a chlorine atom at the 4-position of the pyridine (B92270) ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This reactivity has been extensively exploited in the generation of libraries of compounds for drug discovery, particularly in the development of enzyme inhibitors.

A significant application of this building block is in the synthesis of 4-substituted pyridine-3-sulfonamides, which have been identified as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. mdpi.com The synthesis often begins with the displacement of the chloride by a nucleophile, leading to a diverse range of derivatives.

One of the most powerful strategies for constructing complex heterocyclic systems from 4-chloropyridine-3-sulfonamide is through the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. The process typically involves the conversion of the 4-chloro group to an azide (B81097), which then undergoes a cycloaddition reaction with a terminal alkyne. mdpi.com This methodology has been successfully employed to synthesize a series of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives. mdpi.comnih.gov

The general synthetic route is outlined below:

Step 1: Azide Formation The 4-chloro-substituent is displaced by an azide ion, typically from sodium azide, to form 4-azidopyridine-3-sulfonamide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The resulting azide undergoes a [3+2] cycloaddition with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole products. mdpi.com

The versatility of this approach is demonstrated by the wide range of alkynes that can be employed, leading to a diverse library of triazole-linked pyridine-sulfonamides. Below is a table summarizing representative examples of heterocyclic systems synthesized from 4-chloropyridine-3-sulfonamide.

Starting MaterialReagent(s)Resulting Heterocyclic SystemReference
4-chloropyridine-3-sulfonamide1. NaN₃ 2. Phenylacetylene, CuI, Et₃N4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com
4-chloropyridine-3-sulfonamide1. NaN₃ 2. Propargyl alcohol, CuI, Et₃N4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com
4-chloropyridine-3-sulfonamide1. NaN₃ 2. 3-butyn-1-ol, CuI, Et₃N4-(4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com
4-chloropyridine-3-sulfonamide1. NaN₃ 2. 1-ethynyl-4-fluorobenzene, CuI, Et₃N4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com

Furthermore, the sulfonamide moiety itself can be a site for further functionalization, although this is less common than modifications at the 4-position of the pyridine ring. The combination of these reactive sites makes 4-Chloro-N-methylpyridine-3-sulfonamide a highly adaptable building block for creating complex, multi-functionalized heterocyclic compounds.

Contributions to the Development of Novel Methodologies in Organic Synthesis

The unique electronic and structural properties of this compound suggest its potential as a platform for the development of novel synthetic methodologies. The interplay between the electron-deficient pyridine ring, the reactive chloro substituent, and the versatile sulfonamide group could be harnessed to explore new chemical transformations.

One area of potential is in the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. The development of MCRs for the synthesis of sulfonamides is an active area of research. acs.orgresearchgate.net The reactivity of the 4-chloro position could allow this compound to participate as a key component in novel MCRs for the rapid construction of complex heterocyclic libraries. For example, a palladium-catalyzed three-component synthesis of sulfonamides has been developed using sulfuric chloride as a linchpin, showcasing the innovation in sulfonamide synthesis. rsc.org

Furthermore, the sulfonamide group itself is being explored for its synthetic utility beyond its traditional role as a stable functional group. Recent research has demonstrated the photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates, opening up new avenues for their use in synthesis. acs.org This suggests that under the appropriate conditions, the sulfonamide moiety of this compound could be activated to participate in novel radical-based transformations.

The synthesis of new pyridine derivatives with sulfonamide moieties has also been achieved using novel catalytic systems, such as quinoline-based dendrimer-like ionic liquids, through a cooperative vinylogous anomeric-based oxidation mechanism. rsc.org This indicates the ongoing interest in developing new methods for the synthesis of this class of compounds, for which this compound could be a valuable starting material or a target for synthesis.

While direct contributions of this compound to the development of new synthetic methodologies are not yet widely reported, its chemical nature positions it as a promising candidate for future investigations in this area.

Future Research Directions and Emerging Paradigms for 4 Chloro N Methylpyridine 3 Sulfonamide Chemistry

Development of Novel Catalytic Transformations for Derivatization

The structural core of 4-Chloro-N-methylpyridine-3-sulfonamide offers multiple sites for modification, enabling the creation of diverse chemical libraries. Future research will likely focus on leveraging modern catalytic methods to achieve site-selective functionalization, moving beyond classical approaches.

The chlorine atom at the C4 position of the pyridine (B92270) ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl groups. researchgate.netnih.govnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling could forge new C-C bonds, while copper-catalyzed N-arylation could create complex amine derivatives. nih.govmit.edu Such transformations are pivotal for generating analogues with modulated biological activity or tailored material properties.

Another promising frontier is the direct C-H activation of the pyridine ring. eurekaselect.comnih.gov While the pyridine nitrogen can often complicate C-H activation by strongly coordinating to the metal catalyst, recent advances have developed strategies to functionalize specific C-H bonds. eurekaselect.comresearchgate.net The sulfonamide group in this compound could act as a directing group to guide catalysts to specific C-H bonds, enabling regioselective introduction of new functional groups. nih.gov This approach offers a more atom-economical route to novel derivatives compared to traditional pre-functionalization strategies.

Catalytic TransformationTarget SitePotential Bond FormationExemplary Catalyst Systems
Suzuki-Miyaura Coupling C4-ClC-C (Aryl, Vinyl)Pd(OAc)₂, Pd(PPh₃)₄ with various ligands
Buchwald-Hartwig Amination C4-ClC-NPd or Cu catalysts with ligands like Xantphos
Sonogashira Coupling C4-ClC-C (Alkynyl)Pd/Cu co-catalysis
Directed C-H Arylation C2-H or other ring C-HC-C (Aryl)Rh(III), Ru(II), or Pd(II) catalysts
Directed C-H Borylation C2-H or other ring C-HC-BIridium-based catalysts

Exploration of Supramolecular Interactions and Self-Assembly Properties

The specific arrangement of functional groups in this compound makes it an excellent candidate for studies in supramolecular chemistry. The molecule possesses a rich combination of hydrogen bond donors (sulfonamide N-H) and acceptors (sulfonyl oxygens, pyridine nitrogen), as well as a halogen bond donor (C-Cl) and an aromatic system capable of π-π stacking. nih.govnih.govlookchem.com

Future research should systematically explore how these non-covalent interactions dictate the solid-state packing and self-assembly of the molecule in solution. Crystal engineering studies on analogous pyridine-3-sulfonamide (B1584339) derivatives have revealed the formation of robust hydrogen-bonded motifs, such as chains and layered structures. nih.govlookchem.com For example, studies on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides show conserved intramolecular N-H···O hydrogen bonds and intermolecular N-H···N bonds that form C(6) chains. nih.gov It is anticipated that this compound will form predictable supramolecular synthons, such as the common R²₂(8) sulfonamide dimer, through N-H···O=S hydrogen bonds. psu.edunih.gov

The interplay between hydrogen bonding and the less common but increasingly important halogen bond could lead to the design of complex, multi-dimensional architectures. Understanding and controlling these interactions is key to developing new crystalline materials (co-crystals, salts) with desired physicochemical properties like solubility, stability, and morphology. psu.edu

Interaction TypeDonor GroupAcceptor GroupPotential Supramolecular Motif
Hydrogen Bond Sulfonamide N-HSulfonyl Oxygen (S=O)Dimer (R²₂(8)), Chain (C(4))
Hydrogen Bond Sulfonamide N-HPyridine NitrogenChain, Sheet
Halogen Bond C4-ClPyridine N, Sulfonyl ODimer, Chain
π-π Stacking Pyridine RingPyridine RingOffset or face-to-face stacks
C-H···O Interaction Pyridine C-HSulfonyl Oxygen (S=O)Network stabilization

Integration into Continuous Flow Chemistry Methodologies

The synthesis of sulfonamides often involves highly exothermic reactions and the use of hazardous reagents like sulfonyl chlorides. rsc.org Continuous flow chemistry offers a powerful solution to mitigate these challenges by providing superior control over reaction parameters, enhancing safety, and improving scalability. acs.orgresearchgate.netgoogle.com

Future work should focus on translating the synthesis of this compound and its derivatives to continuous flow platforms. A multi-step flow process could be envisioned where the precursor, 4-chloropyridine-3-sulfonyl chloride, is generated in a first reactor and immediately reacted with N-methylamine in a second reactor without isolating the hazardous intermediate. rsc.org This approach minimizes operator exposure and prevents the decomposition of unstable intermediates.

The benefits of flow chemistry include precise temperature control, rapid mixing, and short reaction times, which often lead to higher yields and purities compared to traditional batch processing. acs.orgmdpi.comresearchgate.net Furthermore, flow systems are readily automated and can be scaled out for production by running multiple reactors in parallel, making the technology highly attractive for both laboratory-scale library synthesis and industrial-scale manufacturing. google.comacs.org

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Risk of thermal runaway with exothermic steps; handling of hazardous intermediates.Excellent heat transfer minimizes risk; intermediates can be used immediately in situ.
Scalability Often difficult and requires re-optimization.Straightforward by extending operation time or numbering-up reactors.
Reaction Control Less precise control over temperature and mixing.Precise, real-time control over temperature, pressure, and residence time.
Yield & Purity Often lower due to side reactions and decomposition.Typically higher due to enhanced control and short reaction times.
Throughput Limited by reactor size.High throughput achievable in small reactor volumes. rsc.orggoogle.com

Advanced Computational Design of Related Pyridine-Sulfonamide Scaffolds

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules with targeted functions. For pyridine-sulfonamide scaffolds, advanced computational methods can provide deep insights into their properties and guide the synthesis of next-generation compounds. nih.govtandfonline.com

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.netrsc.org Such studies can predict sites of reactivity for electrophilic or nucleophilic attack, rationalize reaction mechanisms, and help interpret experimental data. biointerfaceresearch.comresearchgate.net

Molecular docking simulations are crucial for designing pyridine-sulfonamide derivatives as inhibitors of biological targets like kinases or carbonic anhydrases. imist.mauobaghdad.edu.iqmdpi.com By simulating the binding of potential ligands within the active site of a protein, researchers can predict binding affinities and poses, allowing for the rational design of more potent and selective inhibitors. nih.govresearchgate.net This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. These computational approaches can guide the structural modifications of the this compound core to optimize interactions with a specific biological target. mdpi.com

Computational MethodApplication for Pyridine-SulfonamidesInsights Gained
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies.Reactivity indices, bond energies, simulated spectra, frontier molecular orbitals (HOMO/LUMO). biointerfaceresearch.com
Molecular Docking Virtual screening, binding mode prediction.Binding affinity scores, key protein-ligand interactions, structure-activity relationships (SAR). imist.mamdpi.com
Molecular Dynamics (MD) Simulation of conformational flexibility and binding stability.Dynamic behavior in solution or at a binding site, conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models for biological activity.Correlation between molecular descriptors and activity, prediction of potency for new designs.

Q & A

Q. What experimental designs validate the compound’s role in agrochemical applications?

  • Methodological Answer :
  • Field trials : Test herbicidal activity on Arabidopsis thaliana with dose-response curves (0.1–100 ppm).
  • Mode of action studies : Use 14^{14}C-labeled compounds to track metabolic pathways.
  • Environmental impact : Assess soil half-life (t1/2_{1/2}) via HPLC-MS under simulated sunlight and microbial activity .

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